4-Chloro-2-nitroanisole
Overview
Description
4-Chloro-2-nitroanisole is a yellow to greenish needle-like crystalline powder . It is used in the preparation of Azoxybenzene compound by the reaction of Nitrobenzene compound with a photocatalyst and reducing agent under light-irradiance .
Synthesis Analysis
The synthesis of 4-chloro-2-nitroaniline, a compound related to 4-Chloro-2-nitroanisole, involves the acetylation of 2-nitroaniline followed by chlorination . Specifically, 5.52 g of 2-nitroaniline is treated with acetyl chloride at room temperature with continuous stirring .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-nitroanisole is C7H6ClNO3 . The exact mass is 187.0036207 g/mol . The structure is non-centrosymmetric .Chemical Reactions Analysis
4-Chloro-2-Nitroanisole is used in the preparation of Azoxybenzene compound by the reaction of Nitrobenzene compound with a photocatalyst and reducing agent under light-irradiance .Physical And Chemical Properties Analysis
4-Chloro-2-nitroanisole is a yellow to greenish needle-like crystalline powder . It has a molecular weight of 187.58 g/mol . The compound has a topological polar surface area of 55 Ų .Scientific Research Applications
1. Nonlinear Optical Single Crystals
- Application Summary: 4-chloro-2-nitroaniline is used in the development of nonlinear optical single crystals, which have significant applications in optoelectronics, photonics, and laser technology .
- Methods of Application: The crystals were developed using a slow evaporation method at 40 °C . The grown 4-chloro-2-nitroaniline was a monoclinic structure with a Pc space group, which was recognized by single-crystal XRD analysis .
- Results: The synthesized material was thermally stable up to 115 °C and the grown crystal was a soft material . The NLO second harmonic generation efficiency was tested by the Kurtz Perry powder method .
2. Aerobic Degradation Pathway
- Methods of Application: Rhodococcus sp. strain MB-P1 was used to degrade 2-chloro-4-nitroaniline under aerobic conditions . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group .
- Results: The degradation of 2-chloro-4-nitroaniline resulted in the production of 4-amino-3-chlorophenol, which subsequently gets transformed to 6-chlorohydroxyquinol .
3. Laboratory Chemicals
- Application Summary: 4-Chloro-2-nitroanisole can be used in the manufacture of substances and for scientific research and development .
- Methods of Application: The specific methods of application can vary widely depending on the nature of the research or development project .
- Results: The outcomes of these applications would be highly dependent on the specific experiments or processes being conducted .
4. Pharmaceutical Intermediate
- Application Summary: 2-Chloro-4-nitroanisole, a compound similar to 4-Chloro-2-nitroanisole, can be used as a pharmaceutical intermediate .
- Methods of Application: This compound can be used in the synthesis of various pharmaceutical products . The specific methods of application would depend on the particular synthesis process.
- Results: The results would be the successful synthesis of the desired pharmaceutical product .
5. Dye Manufacturing
- Application Summary: 2-chloro-4-nitroaniline, a compound similar to 4-Chloro-2-nitroanisole, is used as an intermediate in the manufacture of dyes .
- Methods of Application: This compound can be used in various chemical reactions to produce different types of dyes .
- Results: The results would be the successful synthesis of the desired dye .
6. Corrosion Inhibitor
- Application Summary: 2-chloro-4-nitroaniline is also used in the manufacture of corrosion inhibitors .
- Methods of Application: This compound can be used in the formulation of coatings or treatments that prevent corrosion of metal surfaces .
- Results: The results would be the successful prevention of corrosion on the treated surfaces .
properties
IUPAC Name |
4-chloro-1-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAYFGJUEOYRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237469 | |
Record name | 4-Chloro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] | |
Record name | 4-Chloro-2-nitroanisole | |
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Product Name |
4-Chloro-2-nitroanisole | |
CAS RN |
89-21-4 | |
Record name | 4-Chloro-1-methoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089214 | |
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Record name | 4-Chloro-2-nitroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8445 | |
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Record name | 4-Chloro-2-nitroanisole | |
Source | EPA DSSTox | |
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Record name | 4-chloro-2-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.716 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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